Direct Red 26 free acid
Description
Properties
CAS No. |
25188-35-6 |
|---|---|
Molecular Formula |
C38H28N6O13S3 |
Molecular Weight |
872.9 g/mol |
IUPAC Name |
4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C38H28N6O13S3/c1-57-30-9-5-4-8-29(30)42-44-35-33(60(54,55)56)19-21-17-23(11-13-25(21)37(35)46)40-38(47)39-22-10-12-24-20(16-22)18-32(59(51,52)53)34(36(24)45)43-41-28-14-15-31(58(48,49)50)27-7-3-2-6-26(27)28/h2-19,45-46H,1H3,(H2,39,40,47)(H,48,49,50)(H,51,52,53)(H,54,55,56) |
InChI Key |
VJTOUMLYKLAGLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C7=CC=CC=C76)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Structural Elucidation of Direct Red 26 Free Acid
Contemporary Synthesis Pathways for Direct Red 26 Free Acid and Analogous Direct Dyes
The industrial production of this compound (C.I. 29190) and similar direct dyes is a multi-step process rooted in classical azo dye chemistry. The synthesis is designed to build a large, linear, and highly conjugated molecular structure, which is essential for its function as a direct dye for cellulosic fibers. The key reaction steps involve the sequential formation of azo linkages (-N=N-) through diazotization and coupling reactions, centered around a central urea (B33335) moiety.
Diazotization and Coupling Reactions in Direct Azo Dye Synthesis
The foundational chemistry for the synthesis of this compound lies in the diazotization of primary aromatic amines and their subsequent coupling to electron-rich nucleophiles. This two-stage process is of paramount importance in the manufacturing of azo dyes. worlddyevariety.com
The specific manufacturing process for Direct Red 26 involves the diazotization of two different aromatic amines: o-Anisidine (B45086) and 4-Aminonaphthalene-1-sulfonic acid. worlddyevariety.com In the first stage of the reaction, a primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form a diazonium salt. These low temperatures are crucial to prevent the highly unstable diazonium salt from decomposing. guidechem.com
The resulting diazonium salts are highly reactive electrophiles. In the second stage, these salts are reacted with a coupling component. For Direct Red 26, the central coupling component is N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. worlddyevariety.com The diazonium salts attack the electron-rich naphthol rings of the urea derivative in an electrophilic aromatic substitution reaction, forming the characteristic azo linkages that define the chromophore of the dye. The reaction is typically carried out under controlled pH conditions to ensure the desired coupling position and to maximize the yield of the final polyazo dye. guidechem.com
| Reaction Stage | Reactants | Key Conditions | Product |
| Diazotization | o-Anisidine, 4-Aminonaphthalene-1-sulfonic acid, Sodium Nitrite, Hydrochloric Acid | 0-5 °C, Aqueous solution | Aryl diazonium salts |
| Coupling | Aryl diazonium salts, N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea | Controlled pH | This compound |
This table outlines the general parameters for the synthesis of this compound via diazotization and coupling reactions.
Phosgenation and Hydrolysis Routes for Polyazo Dye Formation
The urea linkage (-NH-CO-NH-) within the coupling component, N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea, is a critical structural feature of Direct Red 26 and many other polyazo dyes. The formation of this urea bridge is traditionally accomplished through the use of phosgene (B1210022) (COCl₂) or its derivatives.
In a typical phosgenation reaction, a primary aromatic amine, in this case, an aminonaphthol sulfonic acid derivative, is reacted with phosgene. The highly reactive phosgene molecule serves as a carbonyl group donor, linking two amine molecules together to form the stable urea derivative. This reaction is carefully controlled due to the extreme toxicity of phosgene gas.
Advanced Spectroscopic and Analytical Techniques for Comprehensive Structural Characterization
The complex structure of this compound necessitates the use of advanced analytical techniques to confirm its identity, purity, and molecular characteristics. Spectroscopic methods are particularly powerful for elucidating the functional groups, elemental composition, and interaction of the dye with its environment. While specific experimental data for this compound is not widely available in published literature, the application of these techniques can be understood from studies on analogous azo dyes.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the various functional groups within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, an FTIR spectrum provides a "molecular fingerprint" of the compound. For a complex molecule like this compound, FTIR analysis would be used to confirm the presence of its key structural components.
The IR spectrum of an analogous azo reactive dye showed characteristic bands for -OH and –NH stretching vibrations in the range of 3400-3309 cm⁻¹. aip.org The azo bond (-N=N-) typically exhibits a stretching vibration in the region of 1458-1411 cm⁻¹. aip.org Other expected significant peaks for this compound would include those for sulfonate groups (-SO₃H), aromatic C-H and C=C bonds, and the carbonyl group (C=O) of the central urea linkage, which would likely appear as a strong band around 1640 cm⁻¹. aip.org
Anticipated FTIR Absorption Bands for this compound
| Functional Group | Characteristic Wavenumber Range (cm⁻¹) |
|---|---|
| O-H / N-H stretching | 3600 - 3200 |
| Aromatic C-H stretching | 3100 - 3000 |
| C=O (Urea) stretching | ~1640 |
| Aromatic C=C stretching | 1600 - 1450 |
| N=N (Azo) stretching | 1460 - 1410 |
| S=O (Sulfonate) stretching | 1140 - 1010 |
This table presents the expected wavenumber ranges for the primary functional groups in this compound based on established infrared spectroscopy data for similar compounds.
X-ray Photoelectron Spectroscopy (XPS) in Elemental Composition and Chemical State Determination
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is performed by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound, an XPS survey scan would be expected to show major peaks for Carbon (C 1s), Oxygen (O 1s), Nitrogen (N 1s), and Sulfur (S 2p), confirming the elemental composition of the dye. High-resolution scans of each of these peaks would provide information about the chemical bonding environments. For instance, the N 1s spectrum could potentially distinguish between the nitrogen atoms in the azo groups (-N=N-) and those in the urea linkage (-NH-CO-NH-). Similarly, the S 2p spectrum would confirm the presence of sulfonate groups, and the O 1s spectrum would show contributions from the hydroxyl, sulfonate, and urea carbonyl groups.
In a study on an analogous dye, Acid Red 26, within a polymer matrix, the major XPS peaks observed were C 1s and O 1s at binding energies of 285 eV and 532 eV, respectively. While this analysis was on a composite material, it demonstrates the utility of XPS in identifying the core elemental components of the dye.
Positron Annihilation Lifetime Spectroscopy (PALS) for Free Volume Characterization in Material Interactions
Positron Annihilation Lifetime Spectroscopy (PALS) is a non-destructive technique used to probe the free volume holes (nanometer-sized voids) in a material at the atomic scale. monash.edu PALS measures the lifetime of positrons, the antimatter counterparts of electrons, when they are introduced into a material. The lifetime of a specific positron state, ortho-positronium (o-Ps), is directly related to the size of the free-volume voids in which it becomes trapped. monash.edu
In the context of dyes, PALS is not typically used to characterize the dye molecule itself, but rather to study the changes in the free volume of a host material (like a polymer or textile fiber) upon interaction with the dye. This can provide insights into how the dye molecules are incorporated into the material's structure, the extent of dye aggregation, and the impact on the material's porosity.
For example, in a study analyzing dye-imprinted polymers, PALS was used to characterize the size of the free volume holes created by the template dye molecules. The presence of the dye template led to the formation of larger free volume holes within the polymer network compared to a non-imprinted polymer. This demonstrates how PALS can be a powerful tool for understanding the nanoscale interactions between a dye like Direct Red 26 and the substrates it is designed to color.
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC-MS) for Structural Confirmation
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced version, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are indispensable tools for the structural confirmation of non-volatile and thermally unstable compounds like this compound. researchgate.net These hyphenated techniques offer high sensitivity and selectivity, making them ideal for identifying compounds in complex matrices. dominican.educhem-agilent.com The initial chromatographic separation resolves the analyte from impurities before it enters the mass spectrometer.
Once introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), the molecule is ionized, usually forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) with high accuracy, allowing for the determination of the exact molecular formula. acs.org For Acid Red 26 (the disodium (B8443419) salt form), the molecular formula is C18H14N2Na2O7S2, with a molecular weight of 480.42 g/mol . worlddyevariety.com LC-MS analysis would confirm this molecular weight, providing fundamental evidence for the compound's identity.
Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure, offering a veritable fingerprint for identification. This is particularly useful in distinguishing between isomers and confirming the connectivity of different functional groups within the molecule.
Raman Spectroscopy and Surface Enhanced Raman Spectroscopy (SERS) in Tautomeric Equilibrium Studies
Raman spectroscopy is a powerful vibrational technique for studying the specific molecular structures of dyes like Direct Red 26. It is particularly valuable for investigating the tautomeric equilibrium between the azo and hydrazone forms, a characteristic feature of ortho-hydroxyazo dyes. chemicalbook.comguidechem.com Studies on the related compound Acid Red 26 have shown that this equilibrium is highly dependent on pH. researchgate.net
In acidic conditions, the hydrazone (keto) tautomer is predominant. At pH values above 10, spectral differences indicate the co-existence of both tautomers. researchgate.net The Raman spectra provide distinct vibrational bands corresponding to each form, allowing for their identification and relative quantification.
Surface-Enhanced Raman Spectroscopy (SERS) significantly amplifies the Raman signal, enabling the analysis of very low concentrations of the dye. acs.orgresearchgate.net SERS studies of Acid Red 26 on silver nanostructures have been conducted at various pH levels. guidechem.com The analysis confirms that at acidic and neutral pH, the molecule is adsorbed onto the silver surface primarily through the sulfonate groups and the azo group of the hydrazone tautomer. guidechem.com
The table below summarizes key Raman spectral bands observed for Acid Red 26 and their assignments, which are indicative of the tautomeric equilibrium.
| Wavenumber (cm⁻¹) | Assignment | Tautomer Indicated |
| ~1608 | ν(C=C) of naphthalene (B1677914) ring | Both |
| ~1490 | ν(C=N), δ(NH) | Hydrazone |
| ~1421 | ν(N=N) | Azo |
| ~1346 | ν(C-N) | Hydrazone |
| ~1236 | ν(C-O) of phenol (B47542) group | Azo |
This table is generated based on data reported for the closely related Acid Red 26. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the complete structural elucidation of organic molecules in solution. dominican.edunih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assembly of the molecular skeleton. nih.govnih.gov
For this compound, ¹H NMR spectroscopy would be used to:
Confirm the presence and integration of protons in the aromatic regions of the naphthalene and dimethylphenyl rings.
Identify the signals corresponding to the two distinct methyl groups, confirming their chemical environment.
Observe the chemical shifts of the hydroxyl and amine protons, which can be influenced by tautomerism and solvent interactions.
¹³C NMR spectroscopy, often performed with proton decoupling, would reveal a signal for each unique carbon atom in the molecule. nih.gov This is crucial for confirming the total number of carbons and identifying the presence of key functional groups such as the C-O of the hydroxyl group and the carbons of the azo-linked aromatic rings. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the precise connectivity of the atoms. jcsp.org.pk While specific NMR data for this compound is not widely published, analysis of derivatives and related structures confirms the utility of NMR in verifying their synthesis and structure. jcsp.org.pkrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-Product Identification
While this compound itself is a non-volatile salt and thus not amenable to direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), this technique is critical for identifying volatile and semi-volatile by-products or impurities that may arise during its synthesis. researchgate.net The manufacturing process of azo dyes involves diazotization and coupling reactions, which can sometimes lead to side reactions and the formation of unintended, smaller molecules. worlddyevariety.com
GC-MS is also a primary tool for analyzing the degradation products of azo dyes. researchgate.net Studies on the biodegradation of the structurally similar Congo Red have successfully used GC-MS to identify smaller metabolites formed after the cleavage of the azo bonds. neliti.com These identified compounds provide crucial information about the degradation pathways.
The table below lists examples of degradation products identified from Congo Red using GC-MS, illustrating the types of volatile compounds that could potentially be identified as by-products or degradation metabolites related to Direct Red 26.
| Compound Identified | Molecular Formula | m/z |
| Biphenyl | C₁₂H₁₀ | 154 |
| Naphthalene | C₁₀H₈ | 128 |
| Aniline | C₆H₇N | 93 |
This table is based on degradation products identified for the related azo dye Congo Red. neliti.com
UV-Visible Spectroscopy for Solvatochromic Behavior and pH-Dependent Spectral Analysis
UV-Visible spectroscopy is a fundamental technique for characterizing the electronic properties of dyes and studying how they are influenced by their environment. mdpi.com The color of Direct Red 26 is due to its chromophoric system, which absorbs light in the visible region. The position of the maximum absorption wavelength (λmax) is sensitive to both the solvent (solvatochromism) and the pH of the solution.
The pH-dependent spectral analysis of the related Acid Red 26 clearly demonstrates the tautomeric equilibrium between the azo and hydrazone forms. chemicalbook.comresearchgate.net In acidic to neutral solutions (pH 1-8), the UV-Vis spectrum is characterized by a primary absorption band in the visible range attributed to the π→π* electronic transition of the hydrazone (KH) tautomer. researchgate.net As the pH increases into the alkaline range (pH > 9), the spectral profile changes, indicating a shift in the equilibrium. This is observed as a decrease in the main visible band and changes in absorptions in the UV region, corresponding to the increasing presence of the azo (HA) tautomer. researchgate.net
The solvatochromic behavior of the dye refers to the shift in spectral bands as a function of solvent polarity. rsc.org Intermolecular interactions between the dye and solvent molecules can stabilize the ground or excited state to different extents, leading to shifts in the absorption maximum.
The table below shows the characteristic absorption bands for Acid Red 26 at different pH values, illustrating the pH-dependent spectral behavior.
| pH Range | Approx. λmax (nm) | Predominant Tautomer |
| 1 - 8 | ~508 | Hydrazone |
| > 9 | ~430 (shoulder increases) | Azo/Hydrazone Mixture |
This table is generated based on data reported for the closely related Acid Red 26. researchgate.net
Mechanistic Studies of Direct Red 26 Free Acid Degradation and Transformation
Advanced Oxidation Processes (AOPs) for Direct Red 26 Free Acid Remediation
Advanced Oxidation Processes (AOPs) represent a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. unlv.edu These methods are characterized by the in-situ generation of highly reactive and non-selective chemical oxidants, primarily hydroxyl radicals (•OH). unlv.edumdpi.com With a high oxidation potential, these radicals can unselectively attack and degrade a wide range of organic molecules, ultimately leading to their mineralization into simpler, less harmful substances such as carbon dioxide, water, and mineral acids. unlv.edu Catalytic oxidation is a notable AOP that utilizes a catalyst to produce these active radicals under relatively mild reaction conditions. nih.gov
Photocatalytic degradation is a specific type of AOP that employs a semiconductor catalyst, which, when irradiated with light of sufficient energy, generates the necessary hydroxyl radicals for oxidation. unlv.edu This process is initiated when photons with energy equal to or greater than the catalyst's band gap excite electrons from the valence band to the conduction band, creating electron-hole pairs (e⁻/h⁺). mdpi.comresearchgate.net These pairs are crucial for the subsequent redox reactions that produce the degrading species.
Graphitic carbon nitride (g-C3N4), a metal-free semiconductor, has been effectively used as a photocatalyst for the degradation of Acid Red 26 (the common name for this compound) under UV-A irradiation. mdpi.com When g-C3N4 is exposed to light with energy exceeding its bandgap (approximately 2.844 eV), it becomes activated, leading to the formation of photo-induced electron-hole pairs and other reactive species responsible for the dye's destruction. mdpi.com
Studies have demonstrated significant degradation percentages in different water matrices. For instance, in pure water, a degradation of around 86.0% was achieved after 60 minutes, while in treated wastewater, the degradation was about 68.0% after 180 minutes. mdpi.com The degradation process was found to follow pseudo-first-order reaction kinetics. mdpi.com
Table 1: Kinetic Parameters for the Photocatalytic Degradation of Acid Red 26
| Matrix | Rate Constant (k) | Correlation Coefficient (R²) | Half-life (t₁/₂) |
| Pure Water | 0.032 min⁻¹ | 0.99 | 21.6 min |
| Effluent Water | 0.006 min⁻¹ | 0.98 | 115.5 min |
This data is based on experimental findings from the photocatalytic degradation of Acid Red 26 using g-C3N4 under UV-A light. mdpi.com
Titanium dioxide (TiO2) is a widely used photocatalyst due to its strong oxidation capacity, high chemical stability, and cost-effectiveness. researchgate.netmdpi.com The photocatalytic activity of TiO2 is initiated by the application of photons with energy higher than its band gap, which excites electrons and creates electron-hole pairs. researchgate.net However, the efficiency of pure TiO2 can be limited by factors such as a low surface area and a high recombination rate of these electron-hole pairs. researchgate.net
To enhance its photocatalytic performance, TiO2 is often doped with metals or non-metals. researchgate.net Doping with electronegative compounds can reduce the band gap and shift absorption edges, favoring photocatalysis. mdpi.com For example, doping TiO2 can promote electron trapping, which diminishes the recombination of electrons and holes, leading to better photocatalytic performance. mdpi.com Silver (Ag) doping, in particular, has been shown to enhance photocatalytic efficiency. researchgate.net The Ag particles can act as electron traps, hindering the recombination of charge carriers and thereby increasing the lifetime of electrons and holes available for redox reactions. researchgate.net Composite materials such as Fe3O4@TiO2 have also been developed to improve efficiency by reducing the band gap and increasing the degradation rate of acidic dyes. mdpi.com
The degradation of dyes in photocatalytic systems is driven by highly reactive oxidizing species generated during the process. When a semiconductor like g-C3N4 or TiO2 is irradiated, the generated holes (h⁺) in the valence band can directly oxidize the dye molecules. mdpi.commdpi.com Simultaneously, electrons (e⁻) in the conduction band react with electron acceptors, typically dissolved oxygen, to produce superoxide radicals (•O2⁻). mdpi.comump.edu.my
These superoxide radicals, along with holes, are often the primary species responsible for the degradation of the dye molecules. mdpi.comump.edu.my Scavenger experiments have confirmed the significance of h⁺ and •O2⁻ in the degradation of Acid Red 26. mdpi.com The holes can also react with water or hydroxide ions to form hydroxyl radicals (•OH), which are powerful, non-selective oxidants that can attack and break down the complex structure of the dye. unlv.edumdpi.com The continuous generation of these reactive species is essential for the efficient and complete degradation of the organic pollutant. mdpi.com
The breakdown of this compound during photocatalysis is a multi-step process involving the formation of various intermediate products (IPs). mdpi.com Liquid chromatography-mass spectrometry (LC-MS) is a key analytical technique used to identify these intermediates. mdpi.com For the degradation of Acid Red 26 using g-C3N4, the proposed photocatalytic degradation mechanisms are hypothesized to involve processes such as oxidation, dealkylation, and methoxy group cleavage. mdpi.com
The initial attack by reactive species like hydroxyl radicals often targets the azo bonds (–N=N–), which are responsible for the dye's color. nih.gov Cleavage of these bonds leads to decolorization and the formation of smaller aromatic amine compounds. nih.gov Subsequent oxidation reactions further break down these aromatic rings, leading to the formation of simpler organic acids like oxalic acid and formic acid, before eventual mineralization into CO2 and H2O. researchgate.net The specific pathway and intermediates can vary depending on the catalyst and reaction conditions.
In studies involving AOPs for dye degradation, monitoring COD reduction provides a crucial assessment of the treatment's effectiveness. For example, in combined ozone-assisted photocatalytic processes using TiO2 for treating textile wastewater, COD removal efficiencies of up to 91.5% have been reported. jcsp.org.pk For direct red dye solutions treated with ozonation, a maximum COD reduction of 54% has been observed. researchgate.net The extent of mineralization is a key factor, as incomplete degradation can sometimes lead to intermediate products that may still be harmful. researchgate.net
Ozonation and Synergistic H2O2/O3 Processes for this compound Treatment
A comprehensive search of scientific literature did not yield specific studies on the degradation of this compound using ozonation or synergistic H2O2/O3 (peroxone) processes. While these advanced oxidation processes are commonly used for the decolorization and mineralization of other azo dyes, detailed mechanistic studies, degradation kinetics, and intermediate product identification for this compound remain an area for future research. General principles of ozonation suggest that the process can proceed via direct attack by molecular ozone or through the action of highly reactive hydroxyl radicals, particularly at alkaline pH or in the presence of hydrogen peroxide, leading to the cleavage of the chromophoric azo bond. However, without specific experimental data for Direct Red 26, no definitive degradation pathway can be described.
Biological and Enzymatic Degradation Pathways of this compound
Biological systems, particularly microorganisms and their enzymes, offer a promising avenue for the remediation of azo dyes. This section explores the known biological and enzymatic degradation pathways specifically for this compound, also referred to in literature as Acid Red 26.
White-rot fungi are known for their robust ligninolytic enzyme systems, which are also effective in degrading a wide variety of recalcitrant organic pollutants, including synthetic dyes. One of the most studied white-rot fungi, Phanerochaete chrysosporium, has been shown to effectively decolorize Direct Red 26 (Acid Red 26). In a study where the fungus was immobilized in alginate beads, significant decolorization of the dye was observed within 24 hours of incubation canada.ca. This degradation capability is attributed to the fungus's non-specific, extracellular enzymatic system.
Table 1: Fungal Decolorization of this compound
| Fungus Species | Immobilization | Observation | Timeframe | Reference |
|---|
The scientific literature reviewed did not provide specific studies focusing on the degradation of this compound by bacterial systems. Consequently, there is no available information on the identification of metabolites resulting from bacterial degradation of this particular dye. While bacteria are known to degrade many azo dyes, often initiating the process with azoreductases under anaerobic conditions, specific pathways and products for Direct Red 26 have not been documented.
Ligninolytic enzymes, such as laccases and peroxidases, play a crucial role in the fungal degradation of azo dyes. Research has demonstrated the potential of these enzymes in degrading Direct Red 26 (Acid Red 26).
A thermostable recombinant laccase, derived from Aspergillus sp. and overexpressed in Pichia pastoris, has been shown to be capable of decolorizing Acid Red 26 royalsocietypublishing.orgiwaponline.com. Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic and non-phenolic aromatic substrates, making them highly effective for dye degradation royalsocietypublishing.org. Similarly, Lignin Peroxidases (LiPs) are also implicated in the degradation of azo dyes. The proposed mechanism for sulfonated azo dyes involves an initial oxidation of the LiP enzyme by hydrogen peroxide (H2O2), which then facilitates the oxidation and cleavage of the dye molecule iwaponline.com.
The degradation of the related diazo dye Congo Red by LiP has been shown to occur via asymmetric cleavage of the azo bonds, leading to various intermediate products royalsocietypublishing.org. While not directly studying Direct Red 26, this provides a model for how ligninolytic enzymes might attack similar structures.
Specific studies on the biotransformation products of this compound resulting from fungal or bacterial degradation are not available in the reviewed literature. However, insights into potential degradation pathways can be drawn from studies using other degradation methods, such as photocatalysis and chemical oxidation.
In photocatalytic degradation studies of Acid Red 26, proposed mechanisms involve oxidation, dealkylation, and methoxy group cleavage based on the identification of intermediate products researchgate.netmdpi.com. A tentative degradation pathway for Acid Red 26 using an oxidative approach with iridium nanoparticles as a catalyst suggests the cleavage of the azo linkage to produce carboxylic acids and substituted carboxylic acids as the major degradation products iwaponline.com.
These findings from chemical degradation studies suggest that the breakdown of the Direct Red 26 molecule initiates at the azo bond and can involve modifications to its aromatic ring structures. However, it is important to note that biological pathways, particularly the initial reductive cleavage by azoreductases, may produce different initial intermediates, such as aromatic amines, which would then be further degraded. Without specific biotransformation studies, it is not possible to definitively determine the products or whether the enzymatic cleavage is symmetric or asymmetric.
Influence of Environmental Parameters on Enzymatic Activity (pH, Temperature, Salinity)
The enzymatic degradation of this compound is significantly influenced by environmental parameters such as pH, temperature, and salinity. These factors directly affect the catalytic efficiency of enzymes responsible for the dye's breakdown.
pH: The pH of the medium is a critical factor for enzymatic activity. Optimal pH levels for enzymes involved in azo dye degradation, such as laccase and azoreductase, are typically in the neutral to slightly alkaline range. For instance, studies on the degradation of other azo dyes have shown that the highest decolorization rates occur at a pH of 7.0 researchgate.net. Deviations from the optimal pH can lead to a rapid decrease in enzyme activity, as extreme pH values can alter the enzyme's structure and active site. The transport of dye molecules across the microbial cell membrane, a crucial step in the degradation process, is also affected by pH and is often more effective at alkaline pH levels mdpi.com.
Temperature: Temperature plays a vital role in the rate of enzymatic reactions. Generally, an increase in temperature accelerates the rate of dye degradation up to an optimal point. For many microbial enzymes used in azo dye degradation, the optimal temperature is around 35°C researchgate.netresearchgate.net. Beyond this temperature, the enzyme's structure can denature, leading to a loss of activity. Research on mixed bacterial cultures for the degradation of a similar diazo dye, Direct Red 81, demonstrated that these cultures could tolerate temperatures up to 60°C nih.gov.
Salinity: The concentration of salts, or salinity, can also impact enzymatic degradation. High salinity can create osmotic stress on microbial cells, potentially inhibiting their growth and enzyme production. However, some microorganisms are halotolerant and can effectively decolorize dyes in saline conditions. For example, a yeast consortium demonstrated the ability to decolorize Reactive Black 5 in the presence of NaCl up to 50 g/l researchgate.net. Similarly, mixed bacterial cultures have been shown to tolerate salinity up to 5% while maintaining significant decolorization activity nih.gov.
Adsorption and Advanced Separation Principles for this compound Removal
Adsorption is a widely used and effective method for removing dyes like this compound from aqueous solutions. This process involves the accumulation of dye molecules on the surface of a solid adsorbent.
Adsorption Isotherm Modeling (Langmuir, Freundlich, Temkin, etc.)
Adsorption isotherm models are essential for describing the equilibrium relationship between the amount of dye adsorbed and the concentration of dye remaining in the solution.
Langmuir Isotherm: This model assumes monolayer adsorption on a homogeneous surface and is often used to determine the maximum adsorption capacity aip.orgnih.govdeswater.comscispace.com.
Freundlich Isotherm: This empirical model is applied to multilayer adsorption on a heterogeneous surface njse.org.ngscielo.br.
Temkin Isotherm: This model considers the effect of adsorbate-adsorbate interactions on the adsorption process aip.orgmdpi.com.
The suitability of each model depends on the specific adsorbent and dye system. For many anionic dyes, the Langmuir model provides a good fit, suggesting monolayer coverage of the adsorbent surface aip.orgnih.govmdpi.com.
Adsorption Kinetics and Thermodynamic Parameter Determination
Adsorption kinetics describe the rate of dye uptake and provide insights into the adsorption mechanism.
Pseudo-First-Order Model: This model describes adsorption in which the rate is proportional to the number of available active sites nih.gov.
Pseudo-Second-Order Model: This model assumes that chemisorption is the rate-limiting step and is frequently found to accurately describe dye adsorption kinetics nih.govdeswater.comnih.govresearchgate.netmdpi.comusm.my.
Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are determined to understand the spontaneity and nature of the adsorption process. A negative ΔG° indicates a spontaneous process, a positive ΔH° suggests an endothermic process, and a positive ΔS° indicates increased randomness at the solid-liquid interface nih.govusm.myacademicjournals.orgresearchgate.net. For the adsorption of Direct Red 23, the process was found to be spontaneous and endothermic usm.my.
| Adsorption Kinetic Models | Description |
| Pseudo-First-Order | The rate of adsorption is proportional to the number of available active sites on the adsorbent. |
| Pseudo-Second-Order | The rate-limiting step is chemisorption, involving the sharing or exchange of electrons between the adsorbent and adsorbate. |
| Thermodynamic Parameters | Indication |
| Gibbs Free Energy (ΔG°) | A negative value indicates a spontaneous adsorption process. |
| Enthalpy (ΔH°) | A positive value indicates an endothermic process, while a negative value indicates an exothermic process. |
| Entropy (ΔS°) | A positive value indicates increased randomness at the solid-liquid interface during adsorption. |
Development and Characterization of Novel Adsorbents (e.g., Modified Biomass, Polymeric Composites, Molecularly Imprinted Polymers)
Research is focused on developing efficient and cost-effective adsorbents for dye removal.
Modified Biomass: Agricultural wastes can be chemically modified to enhance their adsorption capacity for anionic dyes by introducing cationic groups onto their surface encyclopedia.pub. Materials like Terminalia ivorensis biomass modified with MnO2 have been used for the adsorption of anionic dyes tandfonline.com.
Polymeric Composites: These materials combine polymers with other substances to create adsorbents with improved properties. Examples include composites of activated carbon with polyaniline or chitosan (B1678972) with polymethacrylic acid deswater.com. Chitosan/Polypyrrole composites have also been developed for anionic dye removal tandfonline.com.
Molecularly Imprinted Polymers (MIPs): These are synthetic polymers with tailored recognition sites for specific molecules, offering high selectivity.
Characterization of these adsorbents is performed using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD) to understand their structure and surface properties nih.govnih.gov.
Surface Chemistry and Interfacial Interaction Mechanisms in Adsorption Processes
The removal of this compound through adsorption is governed by various interfacial interactions. The pH of the solution plays a crucial role, with optimal adsorption of anionic dyes often occurring in acidic conditions (pH 2.5) where the adsorbent surface is positively charged, promoting electrostatic attraction icm.edu.pl. The point of zero charge (pHPZC) of the adsorbent is a key parameter; at a pH below the pHPZC, the surface is positively charged, favoring the adsorption of anionic dyes tandfonline.com. Mechanisms involved in the adsorption of anionic dyes can include electrostatic interactions, ion exchange, and surface complexation icm.edu.pl.
Desorption Studies and Adsorbent Regeneration Methodologies
For the economic feasibility of adsorption processes, the regeneration and reuse of adsorbents are essential. Desorption involves releasing the adsorbed dye to restore the adsorbent's capacity. Alkaline solutions, such as 1 M NaOH, are often effective eluents for desorbing anionic dyes mdpi.com. The use of organic solvents like methanol in conjunction with salt or base solutions can sometimes improve desorption efficiency by disrupting non-specific interactions mdpi.com. However, achieving high desorption rates can be challenging, and the regeneration process may not always be fully effective mdpi.com. Regeneration investigations on Chitosan/Polypyrrole composites using 0.1 M NaOH have shown over 65% regeneration efficiency tandfonline.com.
Membrane-Based and Other Chemical Separation Approaches
The removal of azo dyes such as this compound from textile wastewater is a significant challenge due to their complex aromatic structures, which make them resistant to conventional wastewater treatment methods. Physicochemical techniques, including membrane filtration, ion exchange, and coagulation-flocculation, have been extensively studied for their efficacy in decolorizing textile effluents. These methods focus on separating and concentrating the dye molecules from the aqueous phase rather than complete mineralization.
Membrane Filtration Techniques (Nanofiltration, Ultrafiltration, Reverse Osmosis) for Dye Retention
Membrane filtration is a pressure-driven physical separation process that uses a semi-permeable membrane to separate molecules based on size, shape, and charge. Nanofiltration (NF), ultrafiltration (UF), and reverse osmosis (RO) are prominent membrane technologies applied to textile wastewater treatment. austinpublishinggroup.com
Nanofiltration (NF) operates at pressures between 5 and 40 bars and has a pore size of 0.5 to 2 nm, making it effective for removing multivalent ions and organic molecules like dyes. nih.gov Studies on various red dyes have demonstrated high removal efficiencies. For instance, NF membranes have achieved dye removal rates of up to 99.7% for acidic and reactive blue dyes and up to 98% for various red dyes. sid.ir The presence of salts, such as sodium chloride, in the dye solution can further increase dye rejection to nearly 100%. sid.ir The primary retention mechanisms in NF are size exclusion and electrostatic repulsion between the charged dye anions and the typically negatively charged membrane surface. mdpi.com
Ultrafiltration (UF) utilizes membranes with larger pores than NF and operates at lower pressures. While UF alone may not be sufficient to retain smaller dye molecules, its effectiveness can be significantly enhanced by combining it with other processes. nih.gov One such method is polymer-enhanced ultrafiltration (PEUF), where a water-soluble polymer is added to bind with dye molecules, forming larger agglomerates that are easily retained by the UF membrane. nih.gov Another approach involves modifying the membrane itself. A study on a polysulfone (PSF) membrane modified with chitosan (CS) for the removal of Direct Red 80, an anionic dye with a large molecular weight (1373.07 g/mol ), showed a rejection rate of 99.78%. researchgate.net The mechanism was attributed to both size exclusion and charge repulsion between the negatively charged dye and the negatively charged membrane surface. researchgate.net
Reverse Osmosis (RO) employs the densest membranes with pore sizes around 0.5 nm and operates at high pressures (7 to 100 bars). nih.gov RO is capable of retaining almost all dissolved solids, including monovalent salts and small organic molecules. mdpi.comresearchgate.net This technique can produce high-quality permeate, with dye retention rates often exceeding 90%. austinpublishinggroup.com Research on the removal of an acid red dye showed that RO membranes could achieve up to 97.7% dye removal. nih.gov The high pressure requirement, however, translates to higher energy consumption compared to NF and UF. austinpublishinggroup.com
Table 1: Performance of Membrane Filtration Techniques in Red Dye Removal This table summarizes findings from studies on dyes similar to this compound.
| Membrane Technique | Target Dye | Key Operating Conditions | Dye Removal Efficiency (%) | Reference |
|---|---|---|---|---|
| Nanofiltration (NF) | Acid Red Dye | Pressure: 8 bar, Temp: 39°C | 90.0 - 93.5 | nih.gov |
| Nanofiltration (NF) | Various Red Dyes | Pressure: 7.5-12 bar | Up to 99.7 | sid.ir |
| Ultrafiltration (UF) | Direct Red 80 | 0.7wt% Chitosan-modified membrane | 99.78 | researchgate.net |
Ion Exchange Processes for Selective Dye Removal
Ion exchange is a powerful technology that removes charged pollutants from water by exchanging them with harmless ions from an ion exchange resin. iosrjournals.org Since direct dyes like this compound are anionic due to the presence of sulfonate (-SO₃⁻) groups, anion exchange resins are particularly effective for their removal. encyclopedia.pubnih.gov The process involves passing the dye-laden wastewater through a column packed with resin beads, where the dye anions are adsorbed onto the positively charged functional groups of the resin, displacing ions like chloride or hydroxide into the solution.
The effectiveness of ion exchange depends on several factors, including the type of resin, the initial dye concentration, pH, and the presence of other electrolytes. nih.goviwaponline.com Weakly basic anion exchange resins have shown high adsorption capacities for direct azo dyes. A study on the removal of C.I. Direct Red 23, a compound structurally similar to Direct Red 26, using the weakly basic anion exchange resin Amberlyst A21, demonstrated a maximum monolayer adsorption capacity of 271.1 mg/g. nih.gov The adsorption process was well-described by the Langmuir isotherm model, indicating that monolayer adsorption occurs on the resin surface. nih.gov
Kinetic studies reveal that the adsorption process is often governed by the pseudo-second-order model, suggesting that chemisorption is the rate-limiting step. nih.gov The presence of salts such as Na₂SO₄ and Na₂CO₃ can enhance dye uptake, while surfactants may decrease it. nih.gov A significant challenge for this technology is the regeneration of the saturated resin, which can be costly and may involve the use of organic solvents or concentrated salt solutions. austinpublishinggroup.com
Table 2: Adsorption Isotherm Parameters for C.I. Direct Red 23 on a Weakly Basic Anion Exchanger Data from a study on a structurally similar direct dye using Amberlyst A21 resin.
| Isotherm Model | Parameter | Value | Unit | Reference |
|---|---|---|---|---|
| Langmuir | Max. Adsorption Capacity (q_max) | 271.1 | mg/g | nih.gov |
| Langmuir | Langmuir Constant (k_L) | 0.041 | L/mg | nih.gov |
| Freundlich | Freundlich Constant (K_F) | 39.5 | mg^(1-1/n) L^(1/n) /g | nih.gov |
Coagulation-Flocculation Dynamics in Direct Red Dye Solutions
Coagulation-flocculation is a widely used and cost-effective physicochemical method for treating textile wastewater. ijesrt.comscispace.com The process involves two main steps: coagulation, where a chemical coagulant is added to destabilize colloidal particles, and flocculation, where the destabilized particles aggregate to form larger, settleable flocs. iosrjournals.org Common coagulants include aluminum salts (like alum) and iron salts (like ferric chloride and ferrous sulfate). scispace.comssu.ac.ir
For anionic dyes such as Direct Red 26, the primary mechanism is charge neutralization. The positively charged hydrolyzed species of the metal coagulants neutralize the negative charge of the dye molecules, leading to precipitation. ssu.ac.ir The efficiency of this process is highly dependent on pH and coagulant dosage.
A study on the removal of Direct Red 23 using ferric chloride (FeCl₃) found that the optimal conditions were a pH of 7 and a coagulant dose of 40 mg/L, which resulted in a 97.7% dye removal efficiency. ssu.ac.ir At this pH, iron exists predominantly as insoluble ferric hydroxide, which can adsorb dye molecules and remove them through a "sweep floc" mechanism. Increasing the coagulant dose generally improves removal efficiency up to an optimal point, beyond which restabilization of particles can occur. ssu.ac.ir However, a major drawback of coagulation-flocculation is the production of a significant amount of chemical sludge, which requires further treatment and disposal. ijesrt.com
Table 3: Effect of Ferric Chloride Dose and pH on Direct Red 23 Removal This table illustrates the coagulation dynamics for a structurally similar direct dye.
| Initial Dye Concentration (mg/L) | Coagulant Dose (mg/L) | pH | Dye Removal Efficiency (%) | Reference |
|---|---|---|---|---|
| 50 | 20 | 7 | 94.2 | ssu.ac.ir |
| 50 | 40 | 7 | 97.7 | ssu.ac.ir |
| 50 | 80 | 7 | 98.1 | ssu.ac.ir |
| 50 | 120 | 7 | 98.3 | ssu.ac.ir |
| 50 | 40 | 3 | 92.3 | ssu.ac.ir |
| 50 | 40 | 5 | 96.5 | ssu.ac.ir |
Environmental Behavior and Advanced Remediation Strategies for Direct Red 26 Free Acid
Environmental Fate in Aquatic Systems: Persistence and Transformation Dynamics
The environmental fate of azo dyes like Direct Red 26 free acid is largely dictated by their chemical structure, which is designed for stability against light, moisture, and microbial degradation. ijrar.org This inherent stability leads to their persistence in aquatic environments. sustainability-directory.comgsconlinepress.com When released into water bodies, these dyes can reduce light penetration, which in turn inhibits photosynthesis in aquatic plants and algae, disrupting the entire aquatic food web. sustainability-directory.comresearchgate.net
Azo dyes are generally resistant to biodegradation under aerobic conditions, which are typical in conventional wastewater treatment plants. igem.org However, under anaerobic conditions, such as those found in sediments or specialized bioreactors, the azo bond (-N=N-) can be reductively cleaved by microbial action. researchgate.netmdpi.com This initial breakdown leads to the decolorization of the water but results in the formation of aromatic amines. gsconlinepress.com These transformation products can be colorless but are often more toxic, mutagenic, and carcinogenic than the parent dye molecule. ijrar.orgbepls.com The persistence of azo dyes can be further increased by their tendency to attach to sediments and suspended organic matter through electrostatic interactions, creating a long-term reservoir of contamination. ijrar.org
Table 1: Environmental Behavior of Azo Dyes
| Characteristic | Description | Environmental Implication |
|---|---|---|
| Persistence | High chemical stability makes them resistant to aerobic biodegradation, light, and chemical degradation. ijrar.org | Long residence time in aquatic ecosystems, leading to chronic exposure for aquatic organisms. sustainability-directory.com |
| Transformation | Under anaerobic conditions, the azo bond is cleaved to form aromatic amines. researchgate.netmdpi.com | Formation of potentially more toxic, carcinogenic, and mutagenic byproducts. gsconlinepress.com |
| Sorption | Tendency to adsorb to sediments and organic matter. ijrar.org | Accumulation in riverbeds and lake bottoms, creating a secondary source of pollution. |
| Aquatic Toxicity | Reduces light penetration, affecting photosynthesis. Some dyes are directly toxic to aquatic life. igem.orgsustainability-directory.com | Disruption of primary productivity and potential for acute or chronic toxicity to fish and other organisms. researchgate.net |
Development and Optimization of Advanced Water Treatment Technologies for Dye-Containing Effluents
Due to the limitations of conventional biological treatment methods in completely mineralizing azo dyes, advanced water treatment technologies, particularly Advanced Oxidation Processes (AOPs), have been extensively researched. austinpublishinggroup.comjournalijar.com AOPs utilize highly reactive radicals, such as hydroxyl radicals (•OH), to break down complex organic pollutants into simpler, less toxic compounds, and ideally, into carbon dioxide and water. journalijar.com
Common AOPs for dye degradation include:
Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to generate hydroxyl radicals. The efficiency is enhanced with UV light (photo-Fenton). researchgate.net
Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly attack the dye molecule or decompose to form hydroxyl radicals. researchgate.net
Photocatalysis: This process often uses a semiconductor catalyst, like titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. researchgate.net
The optimization of these processes is crucial for achieving high degradation efficiency and cost-effectiveness. Key parameters that are typically optimized include pH, the dosage of oxidants and catalysts, reaction time, and the intensity of UV irradiation. researchgate.netmdpi.com For instance, the photo-Fenton process for treating azo dye production wastewater has been optimized by adjusting the concentrations of Fe³⁺ and H₂O₂ and the reaction time to achieve up to 98% color removal and 78% Chemical Oxygen Demand (COD) reduction. researchgate.net
Integrated Remediation Systems (e.g., Combined Bio-Advanced Oxidation Processes)
To overcome the drawbacks of individual treatment methods, integrated or hybrid systems have been developed. A particularly effective approach is the combination of biological treatment with AOPs. sciepub.com This strategy leverages the strengths of both processes. Typically, an anaerobic biological stage is used first to decolorize the wastewater by cleaving the azo bonds. pantareiwater.com This step is cost-effective and efficient for color removal. However, it produces aromatic amines. mdpi.com
The effluent from the biological stage is then treated by an AOP. The AOP is highly effective at degrading the aromatic amines, which are often more amenable to oxidation than the original dye molecule. mdpi.com This sequential anaerobic-aerobic or anaerobic-AOP approach allows for both efficient decolorization and detoxification of the wastewater, achieving a higher degree of mineralization than either process could alone. pantareiwater.com The combination of these processes is often recommended for treating colored wastewater to achieve high decolorization efficiency, which can exceed 70% in the anaerobic phase alone. pantareiwater.com
Pilot-Scale Studies and Engineering Considerations for this compound Removal
Translating laboratory-scale success to industrial applications requires pilot-scale studies to evaluate the technology's performance, scalability, and economic feasibility under real-world conditions. Pilot-scale studies have been conducted for various azo dye-containing wastewaters, often employing reactor designs like the Anaerobic Baffled Reactor (ABR). The ABR has shown promise for treating colored wastewater, achieving over 90% COD reduction and 86% color removal for reactive dyes. researchgate.net
A pilot-scale study on treating printing and dyeing wastewater in an anaerobic baffled reactor at a hydraulic retention time of 12 hours achieved a stable pH and an average color removal rate of 10.5%, which is beneficial for subsequent aerobic treatment. mdpi.com Another pilot-scale study used direct ozone injection in a jet dyeing machine to remove hydrolyzed reactive dyes, demonstrating the potential for integrating treatment directly into the industrial process. researchgate.net
Engineering considerations for scaling up dye removal technologies include:
Reactor Design: The choice of reactor (e.g., batch vs. continuous flow, ABR, sequencing batch reactor) depends on the wastewater characteristics and the chosen treatment process. researchgate.netmdpi.com
Operating Costs: The cost of chemicals (e.g., H₂O₂, iron salts), energy (for UV lamps, ozonators, pumps), and maintenance are major factors in the economic viability of a treatment plant. austinpublishinggroup.com
Process Control: Effective monitoring and control of parameters like pH, temperature, and reagent dosage are essential for maintaining optimal performance and preventing process upsets. nih.gov
Table 2: Comparison of Treatment Technologies for Azo Dye Removal
| Technology | Advantages | Disadvantages |
|---|---|---|
| Biological Treatment (Anaerobic) | Cost-effective for decolorization; low sludge production. gsconlinepress.comaustinpublishinggroup.com | Does not fully mineralize dyes; produces potentially toxic aromatic amines. gsconlinepress.comresearchgate.net |
| Advanced Oxidation Processes (AOPs) | High efficiency in degrading recalcitrant compounds; potential for complete mineralization. journalijar.com | High operating costs (chemicals, energy); can produce secondary pollutants if not optimized. mdpi.com |
| Adsorption | Simple and effective for color removal. nih.gov | Transfers pollutant from liquid to solid phase; regeneration of adsorbent can be difficult and costly. mdpi.com |
| Membrane Filtration | High removal efficiency for a wide range of dyes; allows for water reuse. nih.govmdpi.com | Prone to membrane fouling; high capital and operating costs. nih.gov |
| Integrated Systems (e.g., Bio-AOP) | Combines the benefits of both processes for high efficiency in both decolorization and mineralization. sciepub.com | More complex to design and operate; higher capital cost than single-stage systems. |
Research on Valorization and Resource Recovery from this compound Degradation
A novel and sustainable approach to wastewater treatment is moving beyond simple pollutant removal to resource recovery and valorization. mdpi.com In the context of azo dye degradation, the aromatic amines produced during the initial breakdown are typically seen as a problem to be solved. However, recent research explores the possibility of converting these "waste" products into valuable chemicals. Aromatic amines are important building blocks in the chemical industry, used in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.
Environmentally friendly enzymatic strategies are being developed to convert azo dyes into valuable aromatic compounds. This involves a two-step process where an azoreductase enzyme first reduces the azo dye into aromatic amines, and then a laccase enzyme oxidizes these amines into valuable products such as phenazines, phenoxazinones, and naphthoquiniones.
Beyond the dye molecule itself, there is potential for recovering other resources from textile wastewater. For example, high concentrations of salts, such as sodium sulfate, are used in the dyeing process with direct dyes. Recovering and reusing these salts could significantly reduce the environmental impact and operating costs of textile manufacturing. Similarly, metals used in certain dye complexes could potentially be recovered. mdpi.com This approach aligns with the principles of a circular economy, where waste streams from one process become the raw materials for another. mdpi.com
Theoretical and Computational Chemistry in Direct Red 26 Free Acid Research
Computational Studies on Reaction Mechanisms and Transition States in Degradation
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the degradation mechanisms of azo dyes. While specific studies on Direct Red 26 free acid are not extensively documented in publicly available literature, the general principles derived from computational work on similar azo dyes are applicable. These studies often focus on identifying the most probable pathways for the breakdown of the dye molecule, particularly the cleavage of the characteristic azo bond (-N=N-).
Research has shown that the oxidative degradation of azo dyes can proceed through different mechanisms, including the cleavage of the C-N or N-N bonds. acs.org Computational models are used to calculate the potential energy surfaces for these proposed reaction pathways, allowing scientists to determine which mechanism is energetically more favorable. acs.org By identifying the transition state structures—the highest energy point along the reaction coordinate—researchers can calculate the activation energy required for the degradation to occur. A lower activation energy suggests a more favorable reaction pathway.
For instance, in the degradation initiated by hydroxyl radicals (•OH), a common reactive species in advanced oxidation processes, DFT calculations can model the radical's attack on the dye molecule. These models can predict the most likely sites of attack by analyzing the electron density distribution and reactivity indices of the dye. acs.org The subsequent steps, including bond breaking and the formation of intermediate products, can also be simulated, providing a step-by-step view of the degradation process.
A key aspect of these computational investigations is the ability to visualize the electron distribution during the reaction. This allows for a detailed understanding of how bonds are broken and formed. Furthermore, the effect of the surrounding environment, such as a solvent like water, can be included in the calculations to provide a more realistic simulation of the degradation process in aqueous systems. acs.org
Prediction of Spectroscopic Properties and Molecular Interactions using Theoretical Models
Theoretical models are widely used to predict the spectroscopic properties of dyes, which is crucial for understanding their color and how they interact with light. Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis spectra) of molecules. academie-sciences.fracademie-sciences.fr These calculations can predict the wavelength of maximum absorption (λmax), which determines the color of the dye, as well as the intensity of the absorption.
By simulating the UV-Vis spectrum, researchers can understand the electronic transitions responsible for the dye's color. For azo dyes, the color is primarily due to n→π* and π→π* transitions within the conjugated system of the molecule. researchgate.net Theoretical calculations can identify the specific molecular orbitals involved in these transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The accuracy of these predictions can be enhanced by including the effects of the solvent in the calculations, as the polarity of the solvent can influence the electronic structure of the dye and thus its absorption spectrum. academie-sciences.fracademie-sciences.fr Comparing the theoretically predicted spectra with experimental data allows for the validation of the computational model and a more detailed interpretation of the experimental results.
Beyond predicting spectra, theoretical models can also provide insights into intermolecular interactions. For example, by calculating the distribution of partial charges on the atoms of the this compound molecule, it is possible to predict how it will interact with other molecules, such as water, or with the surfaces of materials. This is valuable for understanding its solubility and its binding affinity to various substrates.
In Silico Analysis of Enzyme-Substrate Interactions in Biodegradation Pathways
The biodegradation of azo dyes is often initiated by enzymes called azoreductases, which are produced by various microorganisms. In silico techniques, such as molecular docking, are employed to study the interaction between azo dyes like this compound and these enzymes. Molecular docking predicts the preferred orientation of a ligand (the dye molecule) when it binds to a receptor (the enzyme's active site) to form a stable complex.
These simulations provide a three-dimensional view of the enzyme-substrate complex, revealing the specific amino acid residues in the enzyme's active site that interact with the dye molecule. The interactions can include hydrogen bonds, van der Waals forces, and hydrophobic interactions. By understanding these interactions, researchers can infer the mechanism by which the enzyme recognizes and binds to the dye, which is the first step in the biodegradation process.
Molecular Dynamics Simulations for Adsorption Phenomena and Material Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can be used to investigate its adsorption onto various materials, such as cellulose fibers, which are a primary substrate for direct dyes. These simulations can provide a dynamic and detailed view of the adsorption process at the molecular level. nih.gov
An MD simulation typically involves creating a model of the system, which includes the dye molecule, the adsorbent material (e.g., a cellulose surface), and the surrounding solvent (usually water). The simulation then calculates the forces between all the atoms and uses these forces to predict their motion over a certain period. This allows researchers to observe how the dye molecule approaches and interacts with the surface of the material. nih.gov
Through MD simulations, it is possible to determine the preferred orientation of the dye molecule on the surface and to calculate the binding energy, which indicates the strength of the adsorption. The simulations can also reveal the role of water molecules in the adsorption process and how they might compete with the dye for binding sites on the surface. nih.gov This information is crucial for understanding the factors that govern the affinity of this compound for different materials and for designing more effective adsorption-based water treatment technologies.
The insights gained from MD simulations can complement experimental studies by providing a mechanistic understanding of the adsorption process that is not directly observable through experiments. nih.gov
Electronic Structure Analysis of this compound and its Derivatives (e.g., HOMO/LUMO, Fukui functions)
The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Computational methods, particularly DFT, are used to analyze the electronic structure of this compound and its derivatives. This analysis often involves the calculation of various molecular descriptors that provide insights into the molecule's behavior.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of the electronic structure analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive.
Fukui functions are another important tool in electronic structure analysis. They are used to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. acs.org By calculating the Fukui functions for this compound, researchers can identify the atoms or regions of the molecule that are most susceptible to attack by other chemical species, such as the reactive radicals involved in degradation processes. This information is valuable for understanding the initial steps of chemical reactions involving the dye.
Other calculated electronic properties, such as the dipole moment, chemical potential, and global hardness, can also provide valuable information about the reactivity and stability of the dye molecule. acs.org This detailed electronic structure analysis is essential for a fundamental understanding of the chemical behavior of this compound and for guiding the development of new applications or more effective degradation strategies.
Future Research Trajectories for Direct Red 26 Free Acid
Development of Novel Materials and Nanotechnologies for Enhanced Removal and Transformation
The quest for efficient and sustainable methods to remove azo dyes like Direct Red 26 free acid from wastewater has spurred significant research into novel materials and nanotechnologies. Future research is increasingly focused on developing advanced materials that offer superior adsorption capacities, enhanced photocatalytic activity, and improved reusability.
One promising avenue is the fabrication of nanohybrid materials. For instance, a bifunctional nanohybrid composed of chitosan (B1678972) and a ternary photocatalyst (kaolinite, TiO2, and ZnO) has demonstrated high efficiency in removing Orange G, an anionic azo dye, through a combination of adsorption and photocatalytic degradation. mdpi.com This approach, which harnesses both adsorption and degradation mechanisms, could be adapted for this compound, potentially leading to nearly complete removal from effluents. mdpi.com Further research in this area could explore different biopolymer and photocatalyst combinations to optimize performance for specific azo dyes.
Another key area of development is the use of nanomaterials as supports for catalysts or as adsorbents themselves. For example, nanoscale zero-valent iron (nZVI) supported on activated carbon (AC) has been successfully used to remove Acid Red 33. ijcce.ac.ir This nanocomposite benefits from the high surface area and porosity of activated carbon, which prevents the agglomeration of nZVI particles and enhances their reactivity. ijcce.ac.ir Similar strategies could be developed for this compound, with a focus on optimizing the synthesis of these nanocomposites to maximize active sites and improve stability.
The modification of existing adsorbents to enhance their affinity for azo dyes is also a critical research direction. Surfactant-modified adsorbents, for instance, have shown promise in improving the capture of dyes like methylene (B1212753) blue. acs.org Investigating the use of various surfactants to modify low-cost adsorbents for the specific removal of this compound could lead to more economical and effective treatment solutions.
Furthermore, phosphorus-doped carbon nitride materials are emerging as effective metal-free photocatalysts for the degradation of organic pollutants under visible light. acs.orgacs.org Research into synthesizing and applying these materials for the degradation of this compound could offer a sustainable and cost-effective advanced oxidation process.
Future research should also focus on the scalability and practical application of these novel materials. While laboratory-scale studies have shown promising results, the transition to industrial-scale wastewater treatment requires robust, cost-effective, and easily regenerable materials. Therefore, investigations into the long-term stability, reusability, and economic viability of these advanced materials are crucial for their real-world implementation.
Advanced Analytical Techniques for Trace Level Detection and Comprehensive Metabolite Profiling
The effective monitoring of this compound and its degradation byproducts in environmental matrices necessitates the development and application of highly sensitive and selective analytical techniques. Future research in this domain is geared towards achieving lower detection limits, enabling comprehensive identification of metabolites, and providing a deeper understanding of the degradation process.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) stands as a cornerstone for the analysis of azo dyes and their metabolites. scispace.comlabrulez.com Future advancements will likely focus on the use of ultra-high-performance liquid chromatography (UHPLC) for faster separations and higher resolution, combined with high-resolution mass spectrometry (HRMS) for accurate mass measurements and structural elucidation of unknown degradation products. This will be particularly important for creating detailed metabolite profiles and understanding the complex transformation pathways of this compound.
Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy will continue to be vital for characterizing the functional groups of the parent dye and its transformation products. researchgate.net The integration of these techniques with chromatographic methods can provide complementary information for a more complete picture of the degradation process. Advanced chemometric methods can also be employed to analyze the complex spectral data and identify subtle changes during degradation.
For trace-level detection, innovative sensor technologies are being explored. For example, tapered optical fiber sensors enhanced with carbon quantum dots have demonstrated high sensitivity for the detection of 17-α-ethinylestradiol. mdpi.com The development of similar biosensors or chemical sensors specifically targeting this compound could offer rapid, on-site, and highly sensitive monitoring capabilities.
Furthermore, advanced sample preparation techniques are crucial for concentrating trace amounts of this compound and its metabolites from complex environmental samples. Future research could focus on the development of novel solid-phase extraction (SPE) materials, such as molecularly imprinted polymers (MIPs), that offer high selectivity for the target analyte.
A comprehensive understanding of the metabolic fate of this compound also requires the use of sophisticated analytical platforms for metabolite profiling. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, allowing for the identification and quantification of a wide range of metabolites. mdpi.com By applying these advanced analytical workflows, researchers can gain detailed insights into the biochemical transformations that occur during the bioremediation of this compound.
Elucidation of Complex Degradation Pathways and By-product Fate
A critical aspect of future research on this compound is the detailed elucidation of its degradation pathways and the ultimate fate of the resulting by-products. While it is known that the initial step in the microbial degradation of azo dyes often involves the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines, the subsequent steps and the complete mineralization process are not fully understood for many dyes, including this compound. nih.govaalto.fi
Future studies must focus on identifying the specific enzymes and microorganisms responsible for each step of the degradation process. This involves isolating and characterizing novel microbial strains with high degradation capabilities and identifying the key enzymes, such as azoreductases, laccases, and peroxidases, that catalyze the breakdown of the dye molecule. nih.govtandfonline.com Understanding the mechanisms of these enzymes at a molecular level is crucial for optimizing degradation conditions.
A significant challenge lies in the identification and characterization of the intermediate and final degradation products. The aromatic amines formed from the initial azo bond cleavage can sometimes be more toxic than the parent dye. researchgate.net Therefore, it is imperative to investigate the complete mineralization of these amines into harmless substances like carbon dioxide and water. aalto.fi Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are essential tools for identifying these by-products. scispace.comaalto.fi
Moreover, the environmental fate of these degradation by-products needs to be thoroughly investigated. This includes studying their persistence, potential for bioaccumulation, and toxicity to various organisms in the ecosystem. aalto.fi Such studies are crucial for a comprehensive risk assessment of the entire remediation process.
Research should also explore the influence of different environmental conditions on the degradation pathways. Factors such as pH, temperature, oxygen availability (aerobic vs. anaerobic), and the presence of co-substrates can significantly affect the efficiency and the by-products of the degradation process. tandfonline.comnih.gov For instance, a sequential anaerobic-aerobic treatment process is often considered more effective for the complete mineralization of azo dyes. aalto.fi
By combining microbiological, enzymatic, and advanced analytical approaches, future research can provide a comprehensive understanding of the complex degradation pathways of this compound and the environmental fate of its by-products, which is essential for developing truly sustainable and effective remediation technologies.
Integration of Sustainable and Cost-Effective Remediation Strategies
Future research on the remediation of this compound must prioritize the development and integration of sustainable and cost-effective strategies. While various physical, chemical, and biological methods have been explored for dye removal, a key challenge remains in finding solutions that are both environmentally friendly and economically viable for large-scale applications. nih.govnih.gov
One of the most promising approaches is the integration of different treatment technologies to create a multi-faceted and more efficient remediation system. nih.gov For example, combining biological treatment with physical or chemical methods can overcome the limitations of individual processes. A sequential anaerobic-aerobic biological process can effectively break down the complex azo dye structure and then mineralize the resulting aromatic amines. scispace.com This can be further enhanced by integrating it with adsorption on low-cost materials to remove any residual color or by-products.
The use of low-cost and readily available adsorbents derived from agricultural or industrial waste is a significant area of future research. researchgate.net Materials like sawdust, orange peel, rice husk, and peanut hulls have shown potential for dye removal. researchgate.net Future work should focus on optimizing the preparation and modification of these materials to enhance their adsorption capacity for this compound and on evaluating their performance in real wastewater scenarios.
Phytoremediation, which utilizes plants to remove contaminants, offers a green and cost-effective solution. nih.gov Research into identifying plant species that can effectively take up and metabolize this compound, possibly in synergy with root-associated microorganisms, could lead to sustainable treatment options for contaminated water and soil.
Furthermore, the economic feasibility of any proposed remediation strategy is a critical factor for its practical implementation. nih.gov Future research should include thorough cost-benefit analyses of different treatment technologies, considering not only the initial investment but also operational costs, energy consumption, and sludge disposal. The development of processes that generate valuable by-products from the degradation of the dye could also contribute to the economic viability of the treatment.
Ultimately, the goal is to develop a holistic and integrated approach that combines the strengths of various technologies to achieve efficient and complete removal of this compound in a manner that is both environmentally sustainable and economically feasible. This requires a multidisciplinary research effort involving chemists, biologists, engineers, and economists.
Exploration of Novel Biocatalysts and Genetic Engineering for Enhanced Bioremediation
A significant frontier in the bioremediation of this compound lies in the discovery and application of novel biocatalysts and the use of genetic engineering to create more efficient microorganisms. nih.gov The enzymatic breakdown of azo dyes is the cornerstone of bioremediation, and future research will focus on identifying and characterizing new enzymes with superior activity and stability. tandfonline.com
Genetic engineering offers powerful tools to enhance the bioremediation potential of microorganisms. nih.gov By overexpressing the genes that encode for key dye-degrading enzymes, it is possible to create microbial strains with significantly improved decolorization rates. aalto.fi For example, the heterologous expression of an azoreductase gene in a suitable host bacterium has been shown to increase its azo dye degradation capacity. nih.gov
Furthermore, metabolic engineering can be employed to optimize the entire metabolic pathway for dye degradation within a microorganism. This could involve not only enhancing the expression of degradative enzymes but also modifying pathways to improve the supply of necessary cofactors like NAD(P)H, which is essential for the function of many azoreductases. nih.gov
The development of microbial consortia, either naturally occurring or synthetically constructed, is another promising avenue. tandfonline.com A combination of different microbial species with complementary metabolic capabilities can often achieve more complete degradation of complex azo dyes than a single species.
Future research in this area will also benefit from advancements in synthetic biology and systems biology, which can provide a more holistic understanding of the cellular processes involved in dye bioremediation and enable the rational design of highly efficient microbial cell factories for the detoxification of this compound. The integration of artificial intelligence and machine learning can also accelerate the discovery of novel enzymes and the optimization of biocatalytic processes. rsc.org
Q & A
Q. How can researchers address the pH-dependent reactivity of this compound in catalytic applications without compromising its functional groups?
- Methodological Answer : Perform kinetic studies across pH 2–12 using stopped-flow spectrophotometry. Protect sulfonic acid groups via ion-pairing with tetrabutylammonium salts. Characterize intermediates using in-situ Raman spectroscopy and DFT-based transition state modeling .
Notes on Methodology
- Data Contradiction Analysis : Always cross-validate findings using orthogonal techniques (e.g., spectroscopic vs. chromatographic purity checks) and report confidence intervals for quantitative data .
- Experimental Design : Pre-register hypotheses and analytical protocols to reduce bias. Use factorial designs to evaluate interacting variables (e.g., temperature/pH effects on yield) .
- Literature Synthesis : Map conflicting results using PRISMA guidelines for systematic reviews, highlighting methodological differences (e.g., solvent choices, instrument calibration) as potential sources of variation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
